(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone
Description
Properties
IUPAC Name |
(4-methoxypiperidin-1-yl)-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-14-10-2-5-12(6-3-10)11(13)9-4-7-15-8-9/h4,7-8,10H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTMJCQGROPVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sonogashira Coupling
A widely reported method involves the Sonogashira coupling between 4-methoxypiperidine derivatives and thiophene-based alkynes. This reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) with copper iodide as a co-catalyst in an amine base (e.g., triethylamine). The alkyne precursor, 3-ethynylthiophene, reacts with 1-iodo-4-methoxypiperidine under inert conditions to form the target compound.
Reaction Conditions:
- Temperature: 60–80°C
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Yield: 65–75% (optimized)
Suzuki-Miyaura Coupling
Alternative routes utilize Suzuki-Miyaura coupling, where a boronic acid-functionalized thiophene reacts with a halogenated methoxypiperidine. This method offers superior regioselectivity but requires stringent anhydrous conditions.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and reproducibility. Continuous flow reactors enable precise control over reaction parameters, reducing side products. A representative protocol involves:
| Parameter | Value |
|---|---|
| Residence Time | 15–20 minutes |
| Temperature | 70°C |
| Catalyst Loading | 0.5 mol% Pd(OAc)₂ |
| Annual Output | 500–1,000 kg |
Purification Methods
Post-synthesis purification employs fractional distillation followed by recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) analysis confirms ≥98% purity.
Optimization of Reaction Parameters
Solvent Effects
Solvent polarity significantly impacts yield. Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions. Comparative data:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 68 | 95 |
| DMF | 75 | 92 |
| Toluene | 52 | 89 |
Catalytic Systems
Bimetallic catalysts (Pd/Cu) outperform monometallic variants, achieving turnover numbers (TON) of 1,200–1,500. Ligand choice (e.g., triphenylphosphine vs. Xantphos) also influences efficiency.
Mechanistic Insights
The Sonogashira mechanism proceeds via oxidative addition of the piperidine iodide to Pd(0), followed by transmetallation with the copper-acetylide. Reductive elimination yields the coupled product. Density functional theory (DFT) studies indicate a ΔG‡ of 22.3 kcal/mol for the rate-determining step.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Scalability | Cost (USD/g) |
|---|---|---|---|
| Sonogashira Coupling | 75 | High | 120 |
| Suzuki-Miyaura | 68 | Moderate | 150 |
| Grignard Addition | 55 | Low | 200 |
Chemical Reactions Analysis
Types of Reactions: (4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxypiperidine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its structure suggests potential interactions with proteins involved in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/Thiophene Methanone Derivatives
(a) (4-Phenylpiperidin-1-yl)[5-(1H-pyrazol-4-yl)thiophen-3-yl]methanone
- Structural Difference : Replaces the 4-methoxy group on the piperidine ring with a phenyl group and introduces a pyrazole substituent on the thiophene ring.
- Functional Relevance : Designed as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic and cognitive disorders. Patent data highlight its role in modulating glucocorticoid activity .
- Advantage : Enhanced lipophilicity due to the phenyl group may improve blood-brain barrier penetration compared to the methoxy analog.
(b) (4-Morpholinophenyl)(thiophen-3-yl)methanone
- Structural Difference : Substitutes the piperidine ring with a morpholine group attached to a phenyl ring.
- Physicochemical Properties: Molecular formula C₁₅H₁₅NO₂S (molar mass 273.35 g/mol). The morpholine group enhances solubility in polar solvents compared to the methoxypiperidine analog .
- Applications : Used in organic synthesis as a ketone precursor but lacks reported biological activity.
Thiophene Methanones with Varied Substituents
(a) (2-Amino-4-[(4-phenylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)thiophen-3-yl)-(4-chlorophenyl)methanone (TRR469)
- Structural Features : Incorporates a phenylpiperazine side chain and halogenated aryl groups.
- Biological Activity: Acts as a brain-penetrant adenosine A1 receptor positive allosteric modulator (PAM), showing efficacy in neuropathic pain models .
- Key Difference : The piperazine side chain and fluorophenyl group confer distinct receptor selectivity compared to the methoxypiperidine analog.
(b) (2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone (PD 117,975)
- Structural Difference: Contains a tetrahydrothienopyridine core instead of a piperidine ring.
- Activity: Demonstrates allosteric modulation of adenosine receptors, with improved metabolic stability due to the fused ring system .
Thiophene Methanones in Cannabinoid Research
- Example: (2-Amino-4,5-dimethyl-3-thienyl)[3-(trifluoromethyl)phenyl]methanone (PD 81,723)
- Structural Contrast : Lacks the piperidine moiety but retains the thiophene-ketone framework.
- Activity: Binds to cannabinoid receptors (CB1) with moderate affinity, highlighting the role of the trifluoromethyl group in receptor interaction .
Data Table: Key Properties and Activities
Research Findings and Trends
- Piperidine vs. Morpholine : Methoxypiperidine derivatives (e.g., the target compound) are prioritized for CNS targets due to their balance of lipophilicity and solubility, whereas morpholine analogs are more polar but less brain-penetrant .
- Substituent Impact : Introduction of pyrazole (e.g., in 11β-HSD1 inhibitors) or halogenated aryl groups (e.g., TRR469) enhances target specificity but may reduce metabolic stability .
- Thiophene Flexibility: The thiophene-ketone scaffold is versatile, accommodating diverse substituents for receptor modulation (e.g., cannabinoid vs. adenosine targets) .
Biological Activity
(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular structure of this compound features a piperidine ring substituted with a methoxy group and a thiophene ring. This unique configuration contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. A study reported Minimum Inhibitory Concentration (MIC) values indicating its potency against Gram-positive and Gram-negative bacteria, as detailed in Table 1.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study by Smith et al. (2023) investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry analysis confirming increased apoptosis rates.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cellular signaling pathways, thereby modulating various biological processes.
Comparative Analysis
Comparative studies with similar compounds reveal that while many derivatives exhibit some level of biological activity, this compound stands out due to its unique structural attributes which enhance its binding affinity to target proteins.
| Compound | Activity | Remarks |
|---|---|---|
| (4-Methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone | Cannabinoid receptor research | Similar structural motifs |
| (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone | Anti-HIV activity | Significant therapeutic potential |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
